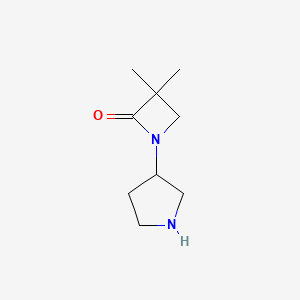

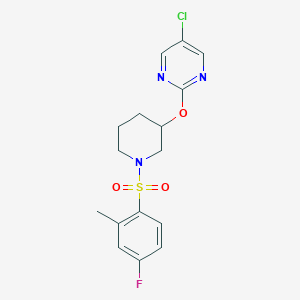

![molecular formula C22H20N2O4S B3001226 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide CAS No. 922062-67-7](/img/structure/B3001226.png)

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide" is a derivative of dibenz[b,f][1,4]oxazepin-11(10H)-one, which is a structural framework found in various synthetic compounds with potential pharmacological activities. The dibenzoxazepine core is a seven-membered heterocycle that has been explored for its utility in medicinal chemistry, particularly due to its presence in compounds with antidepressant and antiallergic properties .

Synthesis Analysis

The synthesis of dibenzoxazepine derivatives often involves nucleophilic aromatic substitution (SNAr) reactions. For instance, 1,3-dinitrodibenz[b,f][1,4]oxazepin-11(10H)-one can be prepared by intramolecular displacement of a nitro group in N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide, followed by reactions with O- and S-nucleophiles to yield mono- or bis-substituted products . The nitro group in position 3 is typically displaced first, which is a contrast to the reactivity observed in nitro-substituted benzoannulated five-membered heterocycles. The increased steric hindrance in the seven-membered heterocycle is likely responsible for this difference in reactivity . Furthermore, solid support synthesis using SNAr methodology has been reported for the efficient assembly of dibenz[b,f]oxazepin-11(10H)-ones, highlighting the flexibility and high purity of the final products .

Molecular Structure Analysis

The molecular structure of dibenzoxazepine derivatives is confirmed through various spectroscopic techniques, including nuclear Overhauser effect (NOE) experiments. These experiments, along with alternative synthesis methods, help to establish the structure of the synthesized compounds . The dibenzoxazepine core typically consists of a fused benzene and oxazepine ring system, which can be further modified with various substituents to alter its chemical and biological properties.

Chemical Reactions Analysis

Dibenzoxazepine derivatives can undergo various chemical reactions, including alkylation, to yield analogues of known drugs such as the antidepressant Sintamil . Additionally, these compounds can be used as synthons for the regiospecific annulation of five- and six-membered heterocycles, demonstrating their versatility in the synthesis of novel heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzoxazepine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of a 3-(dimethylamino)propylidene group as a side chain and a terminal carboxyl moiety can significantly enhance the antiallergic activities of these compounds . The photoreduction of acridine-N-oxide in alcohols leads to the formation of substituted dihydrodibenzoxazepines, indicating the potential for photochemical reactions to modify the dibenzoxazepine scaffold .

Wissenschaftliche Forschungsanwendungen

Catalytic Enantioselective Reactions

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide is involved in catalytic enantioselective reactions. For example, a study reported a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives (Munck et al., 2017).

Asymmetric Synthesis

The compound is also significant in the field of asymmetric synthesis. A study demonstrated the asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines, synthesizing optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives (Ren, Wang, & Liu, 2014).

Asymmetric Transfer Hydrogenation

Additionally, the compound plays a role in asymmetric transfer hydrogenation (ATH), particularly in water. One study reported the ATH of dibenzo[b,f][1,4]oxazepine compounds, yielding biologically active derivatives with high enantioselectivity (More & Bhanage, 2017).

Synthesis of N-arylated Dibenzo[b,e][1,4]oxazepin-11(5H)-ones

The compound is utilized in the synthesis of diverse benzo-fused N-heterocycles. A study described an efficient method involving the N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids, resulting in various N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones (Zhang et al., 2015).

Synthesis of Polycyclic [1,4]oxazepine-Based Carbonic Anhydrase Inhibitors

Research also includes the development of [1,4]oxazepine-based primary sulfonamides as carbonic anhydrase inhibitors. One study found that 4-chloro-3-nitrobenzenesulfonamide reacted with bis-electrophilic phenols to produce [1,4]oxazepine-based sulfonamides with strong inhibition of human carbonic anhydrases (Sapegin et al., 2018).

Eigenschaften

IUPAC Name |

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c1-2-5-15-8-11-17(12-9-15)29(26,27)24-16-10-13-20-18(14-16)22(25)23-19-6-3-4-7-21(19)28-20/h3-4,6-14,24H,2,5H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWCWAVVALEFDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

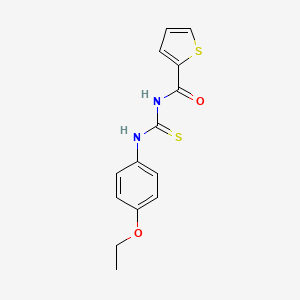

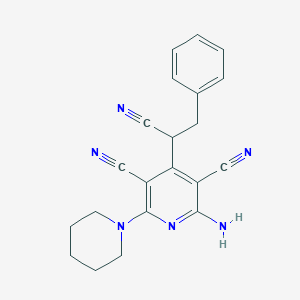

![2-(cyclopentylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3001144.png)

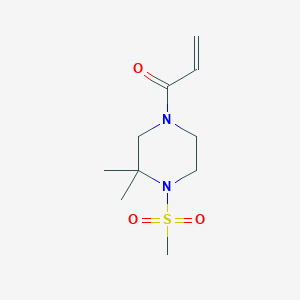

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3001145.png)

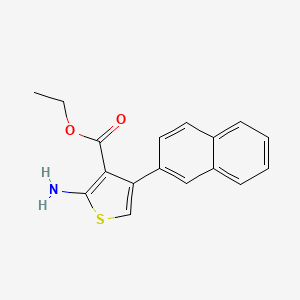

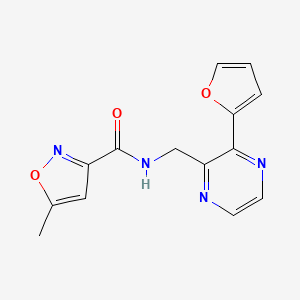

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide](/img/structure/B3001147.png)

![(7-Ethoxybenzofuran-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3001150.png)

![1-(4-fluorophenyl)-5-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3001153.png)

![N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3001159.png)

![N-(4-cyanooxan-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3001160.png)